molecular formula C19H15BrNO+ B14161807 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium CAS No. 779320-22-8

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium

Cat. No.: B14161807
CAS No.: 779320-22-8
M. Wt: 353.2 g/mol
InChI Key: XXLCOKWBGJHUPD-UHFFFAOYSA-N
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Description

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium is a complex organic compound with the molecular formula C19H15Br2NO. This compound is characterized by the presence of a biphenyl group, a bromopyridinium moiety, and a keto group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium typically involves several steps. One common method includes the reaction of biphenyl-4-carboxaldehyde with 3-bromopyridine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium can be compared with other similar compounds, such as:

  • 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-2-bromopyridinium
  • 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-4-tert-butylpyridinium bromide
  • 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-cyanopyridinium bromide

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific bromopyridinium moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

779320-22-8

Molecular Formula

C19H15BrNO+

Molecular Weight

353.2 g/mol

IUPAC Name

2-(3-bromopyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C19H15BrNO/c20-18-7-4-12-21(13-18)14-19(22)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2/q+1

InChI Key

XXLCOKWBGJHUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)Br

Origin of Product

United States

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